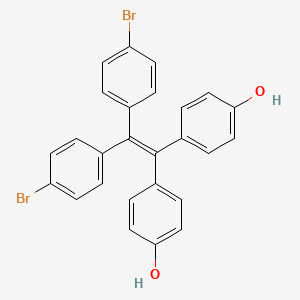
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol
Vue d'ensemble
Description
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol is a chemical compound with the molecular formula C26H18O2Br2 and a molecular weight of 522.23 g/mol This compound is known for its unique structure, which includes two bromophenyl groups and two hydroxyl groups attached to an ethene backbone
Méthodes De Préparation
The synthesis of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol typically involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) under a nitrogen atmosphere . The reaction is carried out in dried tetrahydrofuran (THF) at low temperatures to ensure the purity and yield of the product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups or other reduced forms.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Coupling Reactions: The hydroxyl groups can participate in coupling reactions to form larger molecular structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol involves its ability to interact with various molecular targets and pathways. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its behavior in different environments. In solution, the phenyl rings undergo intramolecular rotational and twisting motions, which can be restricted upon excitation, leading to fluorescence and other photophysical properties .
Comparaison Avec Des Composés Similaires
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol is unique due to its specific combination of bromophenyl and hydroxyl groups. Similar compounds include:
1,1,2,2-Tetrakis(4-bromophenyl)ethene: This compound has four bromophenyl groups attached to an ethene backbone, but lacks the hydroxyl groups present in 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): This compound has methoxy groups instead of hydroxyl groups, which can affect its chemical properties and reactivity.
Propriétés
IUPAC Name |
4-[2,2-bis(4-bromophenyl)-1-(4-hydroxyphenyl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2O2/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,29-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPXEBNQQXFFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















